molecular formula C15H13FN2O2S2 B2717560 Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate CAS No. 862974-95-6

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate

Cat. No.: B2717560
CAS No.: 862974-95-6
M. Wt: 336.4
InChI Key: SQUGXPCHJRAJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with the DprE1 enzyme . The compound binds to the enzyme, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .

Biochemical Pathways

The biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This results in a weakened cell wall, making the bacteria more susceptible to external threats and ultimately leading to their death .

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good bioavailability .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound weakens the bacterial cell wall, making the bacteria more susceptible to external threats . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .

Action Environment

The action environment of this compound is within the bacterial cell, specifically targeting the DprE1 enzyme involved in cell wall biosynthesis . Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate are largely due to its interactions with various enzymes and proteins. For instance, it has been found to have inhibitory effects against M. tuberculosis

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit inhibitory activity against M. tuberculosis . This suggests that the compound may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits significant biological activity, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its biochemical activity, it is likely that the compound interacts with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The intermediate product is then reacted with 4-fluorobenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(4-chloro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
  • Ethyl 5-[(4-bromo-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
  • Ethyl 5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S2/c1-3-20-14(19)13-8(2)7-11(22-13)17-15-18-12-9(16)5-4-6-10(12)21-15/h4-7H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUGXPCHJRAJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.